2-cyclobutyl-1H-imidazole-4-carbaldehyde

Description

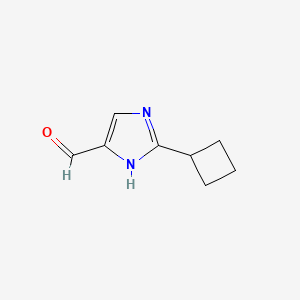

2-cyclobutyl-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C8H10N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its unique structure, which includes a cyclobutyl group attached to the imidazole ring, and an aldehyde functional group at the 5-position of the ring .

Properties

IUPAC Name |

2-cyclobutyl-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-5-7-4-9-8(10-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAPJFGZCBFZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-cyclobutyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: 2-cyclobutyl-1H-imidazole-5-carboxylic acid

Reduction: 2-cyclobutyl-1H-imidazole-5-methanol

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-cyclobutyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of 2-cyclobutyl-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 2-butyl-1H-imidazole-5-carbaldehyde

- 2-cyclopropyl-1H-imidazole-5-carbaldehyde

- 2-cyclopentyl-1H-imidazole-5-carbaldehyde

Uniqueness

2-cyclobutyl-1H-imidazole-4-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior .

Biological Activity

2-Cyclobutyl-1H-imidazole-4-carbaldehyde (CAS No. 1485121-64-9) is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 162.19 g/mol

- Structural Features : The compound features a cyclobutyl group and an imidazole ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which can enhance the binding affinity to biological targets such as enzymes and receptors.

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The following table summarizes the IC values of related compounds:

| Compound Name | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 (Colon) | 0.64 | |

| Compound B | A375 (Melanoma) | 0.4 | |

| Compound C | PC-3 (Prostate) | 1.1 |

These results suggest that this compound may possess similar or enhanced antitumor efficacy.

Enzyme Inhibition

Imidazole derivatives are also known to act as enzyme inhibitors. For example, structural modifications in imidazoles have been linked to potent inhibition of kinases involved in cancer progression. The following table illustrates the enzyme inhibition activities of related compounds:

These findings indicate that this compound could be developed as a potential therapeutic agent targeting specific enzymes.

Case Study 1: Antitumor Efficacy in Xenograft Models

A study evaluated the antitumor efficacy of a related imidazole compound in a mouse model bearing HCT116 colon cancer xenografts. The compound exhibited a significant reduction in tumor volume compared to control groups, demonstrating its potential as an effective anticancer agent.

Case Study 2: Inhibition of Drug-Resistant Tumors

Research on imidazole derivatives has shown promising results against drug-resistant tumors, particularly in melanoma models. The ability of these compounds to inhibit tubulin polymerization suggests a mechanism that could overcome resistance mechanisms commonly seen in cancer therapy.

Q & A

Q. What are the common synthetic routes for 2-cyclobutyl-1H-imidazole-4-carbaldehyde?

- Methodological Answer : The synthesis typically involves cyclization of precursors with tailored substituents. For example, analogous imidazole derivatives are synthesized via:

- Formylation : Introduction of the aldehyde group using formylating agents (e.g., DMF/POCl₃) at low temperatures (0–5°C) to avoid side reactions .

- Cyclobutyl Group Attachment : Alkylation or nucleophilic substitution reactions to introduce the cyclobutyl moiety. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts such as Lewis acids (e.g., AlCl₃) are commonly employed .

Table 1 : Representative Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Formylation | DMF, POCl₃, 0°C, 2h | 65–75 | |

| Cyclobutyl Substitution | Cyclobutyl bromide, AlCl₃, THF, reflux | 50–60 |

Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Test in organic solvents (e.g., DCM, ethanol) via incremental addition until saturation, followed by UV-Vis spectroscopy or gravimetric analysis. Insolubility in water is typical for imidazole derivatives .

- Stability : Conduct accelerated degradation studies under stress conditions (e.g., heat, light, pH extremes). Monitor via HPLC or NMR for decomposition products. For example, imidazole aldehydes are prone to oxidation; stability in inert atmospheres (N₂/Ar) is recommended .

Advanced Research Questions

Q. What advanced techniques are used for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III can visualize thermal ellipsoids and hydrogen-bonding networks .

- Spectroscopy : Use 2D NMR (¹H-¹³C HSQC, HMBC) to confirm regiochemistry. IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) .

Q. How do substituents (e.g., cyclobutyl group) influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Steric Effects : The cyclobutyl group introduces steric hindrance, slowing nucleophilic attack at the 4-carbaldehyde position. Compare reaction rates with non-substituted analogs using kinetic studies (e.g., UV-Vis monitoring).

- Electronic Effects : Electron-withdrawing groups (e.g., aldehyde) activate the imidazole ring for electrophilic substitution. DFT calculations (B3LYP/6-31G*) can model charge distribution .

Q. How can researchers resolve contradictions in experimental data, such as conflicting spectroscopic results or unexpected reaction outcomes?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Multi-Technique Validation : Cross-validate NMR data with mass spectrometry (HRMS) or X-ray crystallography. For example, ambiguous NOE signals in NMR may be clarified via crystallographic data .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. Use software like CrystalExplorer for hydrogen-bonding pattern comparisons .

Key Considerations for Experimental Design

- Synthetic Optimization : Screen catalysts (e.g., ZnCl₂ vs. AlCl₃) and solvents to improve yield.

- Safety Protocols : Handle aldehydes (potential irritants) in fume hoods; use PPE as per SDS guidelines .

- Data Reporting : Adhere to CIF standards for crystallographic data deposition in the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.